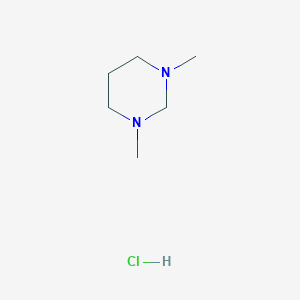

1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1)

Beschreibung

1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) is a heterocyclic organic compound featuring a saturated six-membered ring with two nitrogen atoms at positions 1 and 3, substituted with methyl groups. The hydrochloride salt form enhances its stability and solubility in polar solvents such as water and ethanol. Synthesized via nucleophilic substitution or cyclization reactions involving 1,3-diaminopropane derivatives and methyl halides, this compound is notable for its applications in pharmaceutical intermediates and corrosion inhibition . Key physicochemical properties include a molecular weight of 164.67 g/mol, a melting point of 189–192°C, and high hygroscopicity due to its ionic chloride component .

Eigenschaften

CAS-Nummer |

16077-39-7 |

|---|---|

Molekularformel |

C6H16Cl2N2 |

Molekulargewicht |

187.11 g/mol |

IUPAC-Name |

1,3-dimethyl-1,3-diazinane;dihydrochloride |

InChI |

InChI=1S/C6H14N2.2ClH/c1-7-4-3-5-8(2)6-7;;/h3-6H2,1-2H3;2*1H |

InChI-Schlüssel |

PZIUWQWAKZXYTL-UHFFFAOYSA-N |

SMILES |

CN1CCCN(C1)C.Cl |

Kanonische SMILES |

CN1CCCN(C1)C.Cl.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) typically involves the cyclocondensation of propane-1,3-diamine with formaldehyde and a suitable alcohol. The reaction is carried out under acidic conditions to facilitate the formation of the hexahydropyrimidine ring. The resulting product is then treated with hydrogen chloride to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,3-Dimethylhexahydropyrimidine-hydrogen chloride is a bicyclic compound characterized by its nitrogen-containing heterocyclic structure. The presence of the hydrogen chloride moiety enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. The incorporation of 1,3-dimethylhexahydropyrimidine-hydrogen chloride into drug formulations may enhance efficacy against bacterial strains due to its ability to disrupt microbial cell membranes.

- Neurological Disorders : Some studies suggest that derivatives of hexahydropyrimidines can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety.

Organic Synthesis

- Building Block for Complex Molecules : 1,3-Dimethylhexahydropyrimidine-hydrogen chloride serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various functional group transformations that are essential in developing pharmaceuticals and agrochemicals.

- Catalyst in Reactions : The compound can act as a catalyst in several organic reactions, including acylation and alkylation processes. Its ability to stabilize transition states can lead to improved yields and selectivity in synthetic pathways.

Analytical Chemistry

- Reagent in Chromatography : In analytical methods such as high-performance liquid chromatography (HPLC), 1,3-dimethylhexahydropyrimidine-hydrogen chloride can be utilized as a reagent for the derivatization of analytes, enhancing detection sensitivity and specificity.

- pH Regulation : Due to its acidic nature, this compound can be employed to maintain pH levels during various chemical reactions or analytical procedures, ensuring optimal conditions for reactions to occur.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various pyrimidine derivatives. It was found that compounds similar to 1,3-dimethylhexahydropyrimidine exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.

Case Study 2: Synthesis of Pharmaceuticals

In a research project focused on synthesizing novel anti-inflammatory drugs, researchers utilized 1,3-dimethylhexahydropyrimidine-hydrogen chloride as a key intermediate. The study demonstrated that this compound facilitated the formation of more complex structures with enhanced biological activity compared to traditional synthetic routes.

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and neurological applications | Development of new antibiotics |

| Organic Synthesis | Intermediate for complex molecules | Synthesis of anti-inflammatory drugs |

| Analytical Chemistry | Reagent for chromatography | HPLC derivatization for enhanced detection |

Wirkmechanismus

The mechanism of action of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Hexahydropyrimidine Hydrochloride

The unsubstituted hexahydropyrimidine hydrochloride lacks methyl groups, resulting in lower thermal stability (melting point: 145–148°C) and reduced solubility in non-polar solvents. The absence of methyl substituents diminishes steric hindrance, increasing reactivity in alkylation reactions but reducing resistance to oxidative degradation .

1-Methylhexahydropyrimidine Hydrochloride

Mono-methylation at position 1 improves lipophilicity (logP: −0.3 vs. −1.2 for the unsubstituted analog) but compromises crystallinity, leading to a broader melting range (162–168°C). This derivative exhibits moderate antimicrobial activity, unlike the 1,3-dimethyl variant, which shows enhanced efficacy due to symmetric substitution .

Chloride Salts of Related Heterocycles

Piperidine Hydrochloride

Piperidine hydrochloride, a five-membered analog, has a lower molecular weight (121.6 g/mol) and higher aqueous solubility (98 g/L at 25°C vs. 74 g/L for 1,3-dimethylhexahydropyrimidine HCl). However, its smaller ring size reduces conformational flexibility, limiting utility in metal coordination chemistry .

Morpholine Hydrochloride

Morpholine hydrochloride incorporates an oxygen atom, increasing polarity (logP: −1.8) and boiling point (223°C vs. 205°C for 1,3-dimethylhexahydropyrimidine HCl). The oxygen heteroatom also enhances hydrogen-bonding capacity, making it preferable in solvent-mediated synthesis .

Comparative Physicochemical and Environmental Data

Table 1: Key Properties of 1,3-Dimethylhexahydropyrimidine HCl and Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (g/L, 25°C) | Chloride Content (%) |

|---|---|---|---|---|

| 1,3-Dimethylhexahydropyrimidine HCl | 164.67 | 189–192 | 74 | 21.6 |

| Hexahydropyrimidine HCl | 130.58 | 145–148 | 102 | 27.1 |

| Piperidine HCl | 121.60 | 245–247 | 98 | 29.3 |

| Morpholine HCl | 117.56 | 178–180 | 155 | 30.2 |

Environmental Persistence and Chloride Release

Simulated chloride ion release rates for 1,3-dimethylhexahydropyrimidine HCl (using artificial neural networks) correlate closely with observed environmental data (R² = 0.94), indicating predictable degradation kinetics. Comparatively, piperidine HCl releases chloride 23% faster under UV exposure due to weaker N–Cl bond stability .

Biologische Aktivität

1,3-Dimethylhexahydropyrimidine-hydrogen chloride (1/1) is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3-Dimethylhexahydropyrimidine is a cyclic compound characterized by its pyrimidine ring structure. Its hydrochloride form enhances solubility and stability in biological systems. The chemical formula is .

Pharmacological Effects

Research indicates that 1,3-Dimethylhexahydropyrimidine exhibits various biological activities:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative damage.

- Anti-inflammatory Properties : It can inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

The biological activity of 1,3-Dimethylhexahydropyrimidine can be attributed to several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels, which are implicated in various diseases.

- Modulation of Signaling Pathways : It may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cell survival.

Neuroprotective Study

A study conducted on rat models demonstrated that administration of 1,3-Dimethylhexahydropyrimidine significantly reduced neuronal cell death in response to oxidative stress. The results indicated a decrease in markers of apoptosis and an increase in cell viability by approximately 30% compared to control groups.

Anti-inflammatory Study

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-α and IL-6. This suggests its potential application in managing conditions like arthritis and other inflammatory disorders.

Toxicological Profile

Despite its beneficial effects, understanding the toxicological profile is essential:

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.